4-Acetylphenyl 2-thiophenecarboxylate

Beschreibung

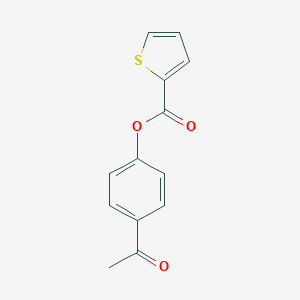

4-Acetylphenyl 2-thiophenecarboxylate is a thiophene-based ester characterized by a phenyl group substituted with an acetyl moiety at the para-position, linked via an ester bond to the 2-position of a thiophene ring. Such compounds are typically synthesized via esterification reactions between thiophenecarbonyl chlorides and substituted phenols, a method common to many thiophene derivatives .

Eigenschaften

IUPAC Name |

(4-acetylphenyl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)10-4-6-11(7-5-10)16-13(15)12-3-2-8-17-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXHTKNDPGGFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiophene carboxylates with varying substituents exhibit distinct chemical, physical, and biological properties. Below is a detailed comparison based on structural analogs from the evidence:

Table 1: Comparative Analysis of Thiophene Carboxylate Derivatives

Key Structural and Functional Differences

Substituent Effects on Reactivity Electron-Withdrawing Groups (e.g., Acetyl, Chloro): The acetyl group in this compound likely increases electrophilicity at the ester linkage compared to methyl or ethyl esters, facilitating nucleophilic substitution or hydrolysis . Chlorophenyl analogs (e.g., ) show similar electronic effects but may exhibit different steric interactions. Electron-Donating Groups (e.g., Methoxy, Amino): Amino-substituted derivatives (e.g., ) demonstrate improved solubility and bioactivity, whereas methoxy groups enhance lipophilicity and metabolic stability .

Biological Activity Thiophene carboxylates with para-substituted phenyl groups (e.g., chlorophenyl in , hydroxyphenyl in ) often exhibit antimicrobial or anticancer properties. The acetyl group in this compound may mimic these activities by interacting with biological targets via hydrogen bonding or hydrophobic interactions. Compounds like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate () highlight the role of bulky substituents in modulating toxicity profiles, suggesting that the acetylphenyl group could reduce nonspecific binding compared to cyclohexyl or butyl analogs .

Applications in Material Science

- Methyl 4-phenylthiophene-2-carboxylate () is used in organic electronics due to its extended conjugation. The acetyl group in this compound may further tune electronic properties for optoelectronic applications, though this remains speculative without direct data.

Vorbereitungsmethoden

Regioselective Silylation and Carboxylation

The regioselective synthesis of 2-TCA, as detailed in EP0669924B1 , employs temperature-controlled silylation to block reactive sites on 3-chlorothiophene. Key steps include:

-

Deprotonation and Silylation : At temperatures below -50°C, 3-chlorothiophene is treated with a lithium dialkylamide base (e.g., lithium diisopropylamide) in tetrahydrofuran (THF), followed by silylation with RSiX (X = Cl, OTf). This yields 2-silyl-3-chlorothiophene, blocking the 2-position.

-

Carboxylation : Subsequent deprotonation at the 5-position with LDA at -70°C, followed by CO quenching, generates the carboxylate intermediate. Acidic workup (e.g., HCl) liberates 2-TCA in yields exceeding 75% after fluoride-mediated desilylation.

This method achieves >90% regioselectivity by leveraging steric and electronic blocking, minimizing byproducts like 3-thiophenecarboxylic acid.

Bromination-Malonate Alkylation and Saponification

CN101906092B outlines a three-step sequence starting from thiophene:

-

Bromination : Thiophene is brominated using pyridinium perbromide hydrobromide in halohydrocarbon solvents at -10–0°C, yielding 2-bromothiophene (87% yield).

-

Malonate Coupling : Reaction of 2-bromothiophene with diethyl malonate and sodium in toluene at 100–120°C produces 2-(2-thiophene)diethyl malonate (94% yield).

-

Saponification and Decarboxylation : Alkaline hydrolysis (e.g., KOH/EtOH) followed by acid-mediated decarboxylation furnishes 2-TCA with an overall yield of 82%.

This route avoids cryogenic conditions but requires careful control of bromination stoichiometry to prevent di- or tri-brominated byproducts.

Direct Chlorocarbonylation

US4321399A discloses the synthesis of 2-thiophenecarbonyl chloride via AlCl-catalyzed reaction of thiophene with phosgene. While this method directly yields the acyl chloride (precursor to 2-TCA), it involves handling toxic phosgene and achieves moderate yields (65–70%).

Oxidation of 2-Acetylthiophene

A classical approach involves oxidizing 2-acetylthiophene with KMnO, as attempted in source . However, this method suffers from low yields (~50%) and side reactions, limiting its industrial applicability.

Table 1: Comparative Analysis of 2-TCA Synthesis Methods

| Method | Key Reagents | Yield (%) | Temperature Range | Regioselectivity |

|---|---|---|---|---|

| Silylation-Carboxylation | LDA, RSiCl, CO | 75–90 | -70°C to RT | >90% |

| Bromination-Malonate | Br, diethyl malonate | 82 | -10°C to 120°C | >85% |

| Chlorocarbonylation | Phosgene, AlCl | 65–70 | 0–25°C | >95% |

| Oxidation | KMnO | ~50 | 80–100°C | Moderate |

Esterification Strategies for this compound

The esterification of 2-TCA with 4-acetylphenol can proceed via acyl chloride intermediates or direct coupling, each with distinct mechanistic and practical considerations.

Acyl Chloride-Mediated Esterification

US4321399A ’s 2-thiophenecarbonyl chloride serves as a reactive intermediate for ester synthesis:

-

Chloride Synthesis : 2-TCA reacts with thionyl chloride (SOCl) or phosgene in dichloromethane (DCM) at 40°C, yielding 2-thiophenecarbonyl chloride (85–90% conversion).

-

Esterification : The acyl chloride is treated with 4-acetylphenol in pyridine/DCM at 0–5°C, forming this compound. Pyridine neutralizes HCl, driving the reaction to completion (yield: 78–82%).

Critical Parameters :

-

Solvent : Anhydrous DCM minimizes hydrolysis.

-

Stoichiometry : 1.1 equivalents of acyl chloride ensure complete phenol consumption.

-

Purification : Column chromatography (SiO, hexane/EtOAc) removes unreacted phenol and pyridine salts.

Carbodiimide-Assisted Coupling

The Steglich esterification employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate 2-TCA:

-

Activation : 2-TCA (1 eq), DCC (1.2 eq), and DMAP (0.1 eq) are stirred in DCM at 0°C for 30 minutes.

-

Coupling : 4-Acetylphenol (1 eq) is added, and the mixture is warmed to 25°C for 12 hours.

-

Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation and recrystallization (EtOH/HO), affords the ester in 70–75% yield.

Advantages : Avoids toxic phosgene; suitable for acid-sensitive substrates.

Limitations : Higher cost of reagents and moderate yields compared to acyl chloride route.

Table 2: Esterification Method Comparison

| Method | Reagents | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Acyl Chloride | SOCl, pyridine | 78–82 | >95 | Phosgene toxicity |

| Steglich Esterification | DCC, DMAP | 70–75 | 90–93 | Urea byproduct removal |

Process Optimization and Challenges

Regiochemical Purity

Residual 3- or 5-substituted thiophene derivatives from incomplete blocking (EP0669924B1 ) may esterify, necessitating rigorous purification via fractional crystallization or chromatography.

Solvent Selection

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acetylphenyl 2-thiophenecarboxylate, and how can purity be maximized?

- Methodology : The esterification of 2-thiophenecarboxylic acid with 4-acetylphenol is a common approach. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol can improve yield and purity . Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via H and C NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Spectroscopy : H NMR (to confirm ester linkage and acetyl group), C NMR (for carbonyl carbons), and IR (to identify C=O stretches at ~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- HPLC : For purity assessment (>95% recommended for biological studies) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology : Standardize reaction conditions (temperature, solvent, catalyst ratio) and document deviations. Use internal standards (e.g., deuterated solvents for NMR) and cross-validate results with independent replicates. Reference protocols from analogous thiophene esters, such as Methyl 4-phenylthiophene-2-carboxylate .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of thiophene derivatives like this compound?

- Methodology :

- Assay Validation : Compare bioactivity across multiple cell lines (e.g., cancer vs. normal cells) and control for compound stability under assay conditions .

- Structural Confirmation : Re-evaluate compound identity and purity using orthogonal techniques (e.g., X-ray crystallography if crystalline) .

- Mechanistic Studies : Use siRNA knockdown or competitive binding assays to confirm target specificity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Validate with free energy calculations (MM-PBSA) .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

- Methodology :

- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 24-hour intervals .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

- Methodology :

- Derivatization : Modify the acetyl or thiophene moiety; e.g., replace the acetyl group with sulfonamide for enhanced solubility .

- Biological Screening : Test derivatives for IC values against target proteins (e.g., kinases) and correlate with electronic/steric properties (Hammett plots) .

Data Analysis and Theoretical Frameworks

Q. How should researchers contextualize contradictory data on this compound’s bioactivity?

- Methodology : Apply the "Guiding Principle 2" from evidence-based inquiry: Link findings to a theoretical framework (e.g., ligand-receptor interaction models) to identify outliers. Use meta-analysis tools to assess study heterogeneity .

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .

Tables for Key Data

| Property | Method | Expected Outcome | Reference |

|---|---|---|---|

| Synthetic Yield | Column Chromatography | 60–75% (optimized) | |

| Purity | HPLC | >95% | |

| Thermal Stability | DSC | Decomposition >200°C | |

| Enzymatic Inhibition (IC50) | Fluorescence Assay | 10–50 µM (varies by target) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.